
フロログルシノール二水和物
概要
説明
Phloroglucinol dihydrate is an organic compound with the chemical formula C6H6O3·2H2O. It is a colorless to beige crystalline solid that is soluble in water, diethyl ether, ethanol, and pyridine. Phloroglucinol dihydrate is widely used in the synthesis of pharmaceuticals, explosives, and as a reagent in various chemical tests .
科学的研究の応用
Phloroglucinol dihydrate has numerous applications in scientific research:
Chemistry: Used as a reagent for the Tollens’ test for pentoses and in the detection of lignin (Wiesner test).
Medicine: Utilized in the preparation of active pharmaceutical ingredients such as flopropione.
Industry: Acts as a coupling agent in printing and as a decalcifier of bone specimens in microscopy.
作用機序
Target of Action
Phloroglucinol dihydrate primarily targets the smooth muscle cells in the body . It is used as a spasmolytic agent to treat colic and spastic pain of the digestive and biliary tracts .
Mode of Action
Phloroglucinol dihydrate works by directly inhibiting voltage-dependent calcium channels on smooth muscle cells . This inhibition leads to an antispasmodic effect on smooth muscle and helps alleviate visceral pain, especially in acute conditions .
Pharmacokinetics
It is known that the drug is rapidly and extensively absorbed after oral administration .
Result of Action
The primary result of Phloroglucinol dihydrate’s action is the reduction of muscle spasms and associated pain in the digestive and biliary tracts . This makes it an effective treatment for conditions like colic and other spastic pain disorders.
Action Environment
The action of Phloroglucinol dihydrate can be influenced by environmental factors such as humidity and temperature . The dihydrate form of the compound is unstable below 16% relative humidity and above 50°C . These factors can affect the hydration/dehydration kinetics of the compound, potentially impacting its stability and efficacy .
Safety and Hazards
将来の方向性
Further work is required for a full understanding of phloroglucinol compound biosynthesis . The combination of traditional biochemistry and molecular biology with new systems biology and synthetic biology tools will provide a better view of phloroglucinol compound biosynthesis and a greater potential of microbial production .
生化学分析
Biochemical Properties
Phloroglucinol dihydrate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it acts as a reagent for the Tollens’ test for pentoses, indicating its interaction with carbohydrates
Cellular Effects
It is known to be used in the treatment of colic, as well as spastic pain of the digestive and biliary tracts . This suggests that it may influence cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to exert its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of Phloroglucinol dihydrate in laboratory settings have been studied. The enthalpically stable dihydrate phase is unstable below 16% relative humidity (25 C) and above 50 C (ambient humidity), and the kinetics of hydration/dehydration are relatively rapid with a small hysteresis . This indicates that the product’s stability, degradation, and long-term effects on cellular function can vary under different conditions.
Metabolic Pathways
It is known to be used in the preparation of active pharmaceutical ingredients , suggesting that it may interact with enzymes or cofactors in these pathways
準備方法
Synthetic Routes and Reaction Conditions: Phloroglucinol can be synthesized through several methods:
Fusion Reactions: Resorcinol with sodium hydroxide, 1,3,5-benzenetrisulfonic acid with sodium hydroxide, and 3,5-dibromophenol with potassium hydroxide.
Hydrolysis: Hydrolysis of benzene-1,3,5-triamine and its derivatives.
Industrial Production Methods: Industrial production of phloroglucinol dihydrate involves the crystallization of phloroglucinol from water, resulting in the dihydrate form. The dihydrate phase is stable under specific humidity and temperature conditions .
Types of Reactions:
Oxidation: Phloroglucinol can undergo oxidation reactions, forming various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: Phloroglucinol can participate in substitution reactions, where its hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Methylating agents like dimethyl sulfate can be used for substitution reactions.
Major Products:
Oxidation Products: Various quinones and other oxidized derivatives.
Reduction Products: Reduced forms of phloroglucinol.
Substitution Products: Trimethoxybenzene and other substituted derivatives.
類似化合物との比較
Phloroglucinol is one of three isomeric benzenetriols. The other two isomers are:
- Hydroxyquinol (1,2,4-benzenetriol)
- Pyrogallol (1,2,3-benzenetriol)
Uniqueness: Phloroglucinol is unique due to its specific arrangement of hydroxyl groups at positions 1, 3, and 5 on the benzene ring. This arrangement allows it to participate in a variety of chemical reactions and makes it particularly useful in pharmaceutical and industrial applications .
特性
| { "Design of the Synthesis Pathway": "Phloroglucinol dihydrate can be synthesized by the reaction of phloroglucinol with water in the presence of a suitable acid catalyst.", "Starting Materials": [ "Phloroglucinol", "Water", "Acid Catalyst (such as sulfuric acid or hydrochloric acid)" ], "Reaction": [ "Add phloroglucinol and water to a reaction vessel.", "Add a suitable acid catalyst to the reaction mixture.", "Heat the reaction mixture to a temperature of around 80-90°C.", "Maintain the temperature and stir the reaction mixture for several hours.", "Allow the reaction mixture to cool to room temperature.", "Filter the resulting crystals and wash with water to obtain Phloroglucinol dihydrate." ] } | |
CAS番号 |
6099-90-7 |
分子式 |
C6H8O4 |
分子量 |
144.12 g/mol |
IUPAC名 |
benzene-1,3,5-triol;hydrate |
InChI |
InChI=1S/C6H6O3.H2O/c7-4-1-5(8)3-6(9)2-4;/h1-3,7-9H;1H2 |
InChIキー |
JPLWLTSPJLPUQK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)O)O.O.O |
正規SMILES |
C1=C(C=C(C=C1O)O)O.O |
| 6099-90-7 | |
ピクトグラム |
Irritant |
同義語 |
1,3,5-Benzenetriol Hydrate (1:2); 1,3,5-Benzenetriol Dihydrate; Benzene-1,3,5-triol Dihydrate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about phloroglucinol dihydrate's ice nucleating abilities compared to inorganic nucleants?
A1: Unlike inorganic nucleants, phloroglucinol dihydrate shows increased ice nucleation efficiency under pressure and exhibits a "memory effect" after pressurization []. This suggests a different nucleation mechanism potentially linked to the formation of an ordered water monolayer at the organic-water interface [].
Q2: Does the interfacial water monolayer on phloroglucinol dihydrate resemble ice structures?
A2: Molecular simulations reveal that while the interfacial water monolayer orders upon cooling and becomes fully ordered with ice formation, it does not mimic any specific ice face []. Instead, it seamlessly bridges the distinct hydrogen-bonding patterns of ice and the organic surface [].
Q3: What is the critical step in ice nucleation by phloroglucinol dihydrate, and how does it relate to classical nucleation theory?
A3: Despite the formation of large ordered patches within the interfacial monolayer before nucleation, simulations suggest the critical step is the emergence of the ice crystallite itself []. This supports a classical nucleation mechanism, where the free energy barrier for forming a stable ice nucleus is overcome [].
Q4: How does pressure potentially enhance phloroglucinol dihydrate's ice nucleating ability?
A4: Simulations predict that a fully ordered, crystalline water monolayer forms on phloroglucinol dihydrate above -2 °C []. This monolayer could be responsible for the enhanced ice nucleation observed at high pressures [].
Q5: Can the ordered water monolayer explain the "memory effect" observed in phloroglucinol dihydrate?
A5: While the fully ordered monolayer can persist around 0 °C, its lifetime is too short to solely account for the prolonged "memory effect" observed experimentally []. This suggests other factors, such as increased melting point of ice confined between strongly ice-binding surfaces, might be contributing [].
Q6: How does phloroglucinol dihydrate interact with boric acid, and what are the potential applications?
A6: Phloroglucinol dihydrate, specifically its monohexadecyl ether derivative (C16-1,3,5-BT), forms a two-dimensional borate network when spread on aqueous boric acid subphases []. This network, produced through the Langmuir-Blodgett (LB) technique, demonstrates mechanical stability and potential for applications requiring stable thin films [].
Q7: What is the role of phloroglucinol dihydrate in measuring free gossypol content?
A7: Phloroglucinol dihydrate serves as a reagent in a colorimetric assay to measure free gossypol content in cottonseed meal []. This method, coupled with techniques like ultrasonic filtering, provides a rapid and efficient means for quantifying free gossypol, ensuring safety and quality control in cottonseed products [].
Q8: What are the potential pharmaceutical applications of phloroglucinol dihydrate?
A8: Phloroglucinol dihydrate exhibits in vitro anti-glycation properties, inhibiting the non-enzymatic reaction of sugars with proteins []. Specifically, it demonstrates activity in both BSA-MG and BSA-glucose glycation models []. This finding positions phloroglucinol dihydrate as a potential candidate for further investigation as an anti-diabetic agent [].
Q9: How does the structure of phloroglucinol dihydrate relate to its observed activity?
A9: While phloroglucinol dihydrate shows anti-glycation activity, its derivative, trimethylphloroglucinol, displays a different activity profile []. This difference highlights the importance of structure-activity relationships, suggesting that specific structural features of phloroglucinol dihydrate are crucial for its observed activity [].
Q10: How is phloroglucinol dihydrate formulated to improve its pharmaceutical properties?
A10: Phloroglucinol dihydrate is formulated into granules using excipients like filling agents, antioxidants, adhesives, and lubricants through a wet-method pelletizing process []. This formulation enhances stability, allows for precise dosage control, and improves patient convenience by ensuring rapid dissolution in water [].
Q11: How does the presence of phloroglucinol dihydrate influence the stability of surface phases in multi-component systems?
A11: In a system containing water, phloroglucinol dihydrate, and NaCl, the presence of phloroglucinol dihydrate can impact the stability and transitions of surface phases []. Specifically, the existence of line tension at phase boundaries can hinder the formation of thermodynamically stable surface phases, even under conditions where they are expected []. This phenomenon is influenced by factors such as temperature, pressure, and the composition of the bulk phases present [].
Q12: How is computational chemistry used to study phloroglucinol dihydrate?
A12: First-principles solid-state quantum mechanical calculations are employed to determine short-range order models for phloroglucinol dihydrate, particularly its disordered crystalline form []. This approach leverages diffuse scattering data to understand the material's structural complexities and disorder [].
Q13: What is the historical significance of phloroglucinol dihydrate in crystallography?
A13: The crystal structure of phloroglucinol dihydrate has been a subject of study [], providing insights into the arrangement of molecules within the crystal lattice and contributing to the understanding of hydrogen bonding patterns in organic solids [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


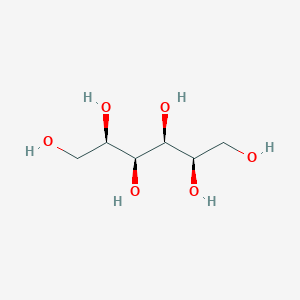
![9-Borabicyclo[3.3.1]nonane dimer](/img/structure/B57214.png)
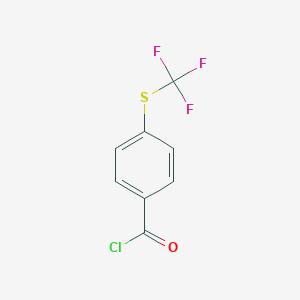
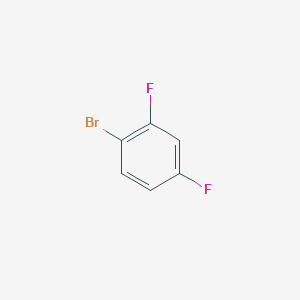
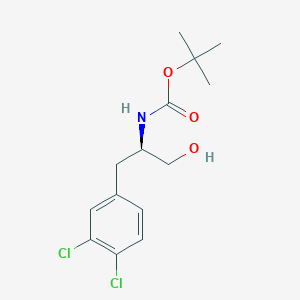
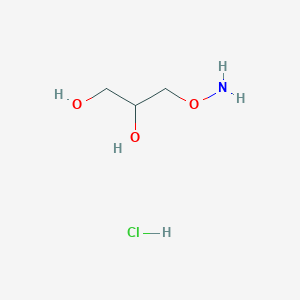
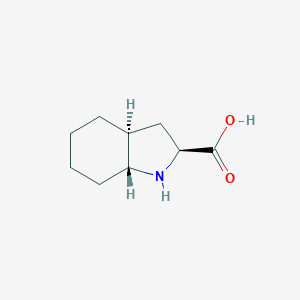
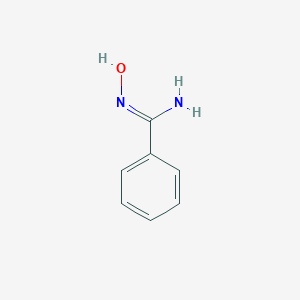
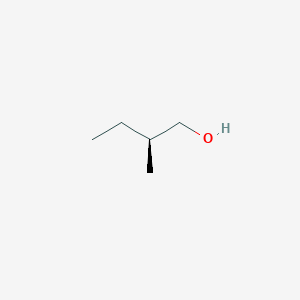

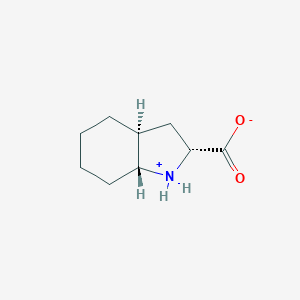

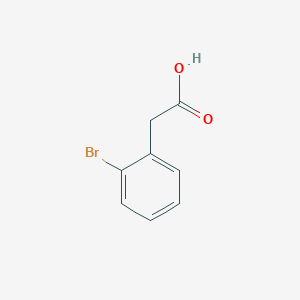
![4-[4-(2-Aminoethyl)-2,6-diiodophenoxy]-2-iodophenol;hydrochloride](/img/structure/B57246.png)
